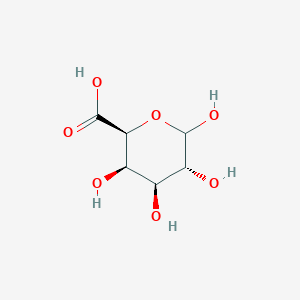

D-半乳糖醛酸

描述

D-Galacturonic acid (GalA) is an oxidized form of the monosaccharide D-galactose . It is the primary building block and structure-giving element of pectin and other biopolymers found throughout the plant kingdom . In its open form, it has an aldehyde group at C1 and a carboxylic acid group at C6 .

Synthesis Analysis

The primary source of commercial GalA is the hydrolysis of pectin . A process that was first reported by Felix Ehrlich at the University of Breslau in 1917 . The process was refined in 2004 by Tetsuya Miyazawa and Toshitaka Funazukuri at Chuo University (Tokyo). They started with poly(galacturonic acid) and water with no additives, used a semibatch flow reactor (220 °C, 10 MPa pressure, 2 min heating time) to obtain a 79% yield of water-soluble products, which were then enzymatically hydrolyzed to GalA and its dimer and trimer .

Molecular Structure Analysis

D-Galacturonic acid has a molecular formula of C6H10O7 . Its structure is sometimes displayed in an open, linear form, with a carboxylic acid group on one end of the chain and an aldehyde on the other .

Chemical Reactions Analysis

The redox reaction of D-Galacturonic acid takes place through a multistep mechanism involving the formation of intermediate Cr II/IV and Cr V species .

Physical And Chemical Properties Analysis

D-Galacturonic acid is a white solid . It has a melting point of 159 °C (318 °F; 432 K) . It is the main component of pectin, in which it exists as the polymer polygalacturonic acid .

科学研究应用

Production of L-Galactonate

D-GalA can be reduced to L-galactonate (L-GalOA) using engineered Saccharomyces cerevisiae with sorbitol as a co-substrate . This process involves the enzymatic hydrolysis of pectin in sugar beet press pulp (SBPP), followed by the biotransformation of the released D-GalA to L-GalOA . This method has been demonstrated in simple batch processes in stirred-tank bioreactors .

Bioconversion of Agricultural Residues

The bioconversion of agricultural residues into second-generation biofuels has been well studied and extensively reviewed . The hydrolysis of lignocellulosic plant residues is industrially established, and hydrolysates are used for bioethanol production . Plant residues rich in pectin, such as extracted citrus fruits or sugar beets, have sparked interest in recent years as novel feedstocks with high potential for bioconversions .

Production of Value-Added Chemicals

Combining the hydrolysis process of extracted SBPP and the biotransformation process with engineered S. cerevisiae paves the way towards repurposing pectin-rich residues as substrates for value-added chemicals . This process demonstrates the potential of D-GalA in the sustainable production of platform chemicals .

Component of GalA-Containing Polysaccharides

D-GalA is an important component of GalA-containing polysaccharides in Ornithogalum caudatum . The incorporation of GalA into these polysaccharides from UDP-D-galacturonic acid (UDP-GalA) is reasonably known .

安全和危害

未来方向

D-Galacturonic acid is the main constituent of pectin, a naturally abundant compound. Pectin-rich residues accumulate when sugar is extracted from sugar beet or juices are produced from citrus fruits. It is a cheap raw material but currently mainly used as animal feed. Pectin has the potential to be an important raw material for biotechnological conversions to fuels or chemicals . Therefore, the future directions of D-Galacturonic acid could be in the field of biotechnological conversions .

属性

IUPAC Name |

(2S,3R,4S,5R)-3,4,5,6-tetrahydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O7/c7-1-2(8)4(5(10)11)13-6(12)3(1)9/h1-4,6-9,12H,(H,10,11)/t1-,2+,3+,4-,6?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEMOLEFTQBMNLQ-YMDCURPLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(OC(C1O)O)C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@@H]1([C@H]([C@H](OC([C@@H]1O)O)C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001015577 | |

| Record name | D-Galactopyranuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001015577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

D-Galacturonic Acid | |

CAS RN |

552-12-5 | |

| Record name | D-Galactopyranuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001015577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

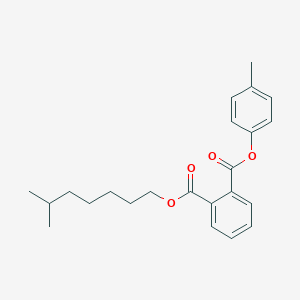

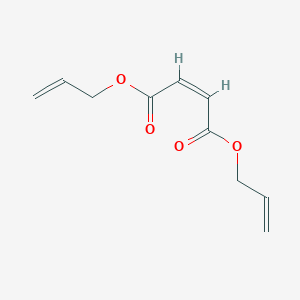

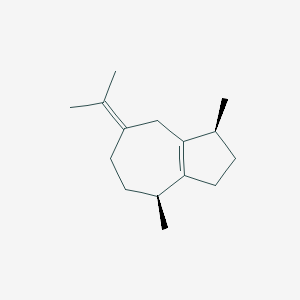

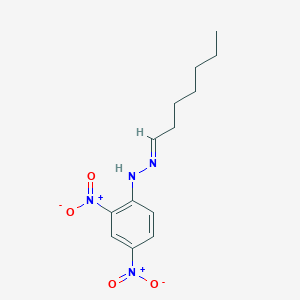

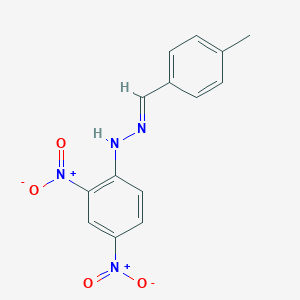

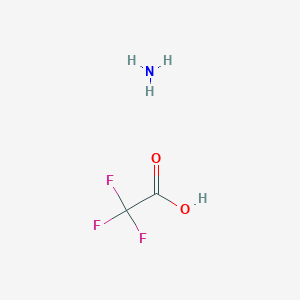

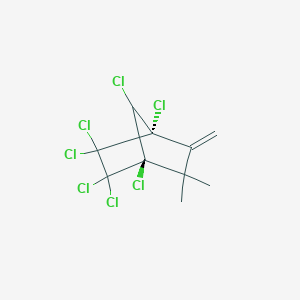

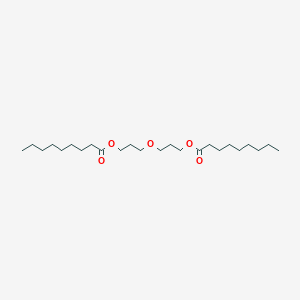

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。